

[Novel In Situ Hybridization Probe] for single-molecule RNA imaging

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Compound of Interest

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An In-Depth Technical Guide to Novel In Situ Hybridization Probes for Single-Molecule RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule RNA fluorescence in situ hybridization (smFISH) has revolutionized the study of gene expression, enabling the visualization and quantification of individual RNA molecules within their native cellular context. This powerful technique provides crucial spatial and quantitative information that is often lost in bulk RNA analysis methods. The core of smFISH lies in the design and application of fluorescently labeled oligonucleotide probes that bind to target RNA sequences. Over the years, significant advancements in probe technology have led to the development of novel designs that offer enhanced sensitivity, specificity, and multiplexing capabilities. This guide provides a comprehensive overview of the core principles, experimental protocols, and comparative performance of various in situ hybridization probes for single-molecule RNA imaging.

Core Principles of Single-Molecule RNA FISH

The fundamental principle of smFISH involves the use of multiple, short, fluorescently labeled oligonucleotide probes that bind along the length of a target RNA molecule. The cumulative fluorescence from these probes bound to a single RNA molecule is bright enough to be detected as a diffraction-limited spot by fluorescence microscopy. The number of spots per cell

corresponds to the number of RNA molecules, providing a direct measure of gene expression at the single-cell level.

Novel In Situ Hybridization Probe Technologies

Several distinct probe technologies have been developed to address various challenges in single-molecule RNA imaging, such as improving signal-to-noise ratio, enabling detection of short RNAs, and increasing multiplexing capacity.

Standard Single-Molecule FISH (smFISH) Probes (e.g., Stellaris®)

Standard smFISH probes are sets of short (typically 20-nucleotide) DNA oligonucleotides, each labeled with a single fluorophore. A pool of up to 48 such probes is designed to hybridize along the length of the target RNA. This direct labeling approach is simple and robust, providing a quantitative readout of RNA abundance.

Key Features:

- **Direct Detection:** No enzymatic amplification steps are required.
- **Quantitative:** The number of spots directly corresponds to the number of RNA molecules.
- **Multiplexing:** Different RNA species can be detected simultaneously by using spectrally distinct fluorophores for each probe set.

Branched DNA (bDNA) Probes (e.g., RNAscope®)

The RNAscope® technology utilizes a unique probe design and signal amplification system to achieve high sensitivity and specificity. The core of this technology is the "double Z" probe design, which consists of two independent oligonucleotides linked by a spacer. Both Z probes must bind to the target RNA in tandem for signal amplification to occur, which significantly reduces off-target noise. Signal amplification is achieved through a series of hybridization steps that create a branched DNA structure, to which a large number of fluorescently labeled probes can bind.

Key Features:

- **High Sensitivity and Specificity:** The double Z probe design minimizes non-specific binding.
- **Signal Amplification:** The branched DNA structure allows for significant signal enhancement, enabling the detection of low-abundance transcripts.
- **Single-Molecule Detection:** Each dot represents a single RNA molecule.

Multiplexed Error-Robust FISH (MERFISH)

MERFISH is a massively multiplexed smFISH technique that allows for the simultaneous imaging of hundreds to thousands of different RNA species in single cells. This method uses a combinatorial labeling approach where each RNA species is assigned a unique binary barcode. In a series of sequential hybridization rounds, different subsets of RNAs are labeled, and the combination of signals across the rounds reveals the identity of each RNA molecule.

Key Features:

- **Massive Multiplexing:** Capable of imaging thousands of RNA species simultaneously.
- **High Accuracy:** Incorporates error-robust barcodes to minimize misidentification of RNAs.
- **Spatial Genomics:** Provides spatially resolved transcriptomic data.

High-Throughput smFISH (HT-smFISH)

HT-smFISH is a cost-effective and scalable method for imaging hundreds to thousands of single endogenous RNA molecules in a high-throughput format, such as 96-well plates. This technique utilizes in vitro transcribed RNA probes generated from a large pool of unlabeled oligonucleotides, which significantly reduces the cost compared to commercially available DNA probe sets.

Key Features:

- **Cost-Effective:** Uses unlabeled oligonucleotides and in vitro transcription to generate probes.
- **High-Throughput:** Amenable to screening applications in multi-well plates.

- Flexible Design: Probe sets can be easily designed and generated for a large number of RNA species.

High-Fidelity Amplified FISH (amp-FISH)

Amp-FISH is a technique that provides enhanced signal amplification with high fidelity by utilizing pairs of interacting binary probes with strategically placed hairpins. The hybridization of these probes to the target sequence triggers a conformational change that initiates a hybridization chain reaction (HCR), leading to significant signal amplification. This method is designed to suppress signal generation from non-specifically bound probes, thereby improving the signal-to-background ratio.

Key Features:

- High Signal-to-Background Ratio: Suppresses amplification from non-specifically bound probes.
- Enhanced Sensitivity: Enables the detection of small or low-abundance RNA targets.
- Single-Nucleotide Variation (SNV) Discrimination: Can be designed to distinguish between alleles with single-nucleotide differences.

Quantitative Data Presentation

Table 1: Comparison of In Situ Hybridization Probe Technologies

Feature	Standard smFISH (e.g., Stellaris®)	Branched DNA (bDNA) (e.g., RNAscope®)	MERFISH	HT-smFISH	amp-FISH
Probe Type	Multiple short, directly labeled DNA oligos	Double Z-probes with branched DNA amplification	Combinatorially barcoded probes	In vitro transcribed RNA probes	Binary hairpin probes with HCR amplification
Signal Amplification	None (direct detection)	Branched DNA amplification	None (combinatorial labeling)	None (direct detection)	Hybridization Chain Reaction (HCR)
Reported Signal Enhancement	N/A	Spots 100-fold brighter than non-amplified methods	N/A	N/A	Significantly enhanced signal-to-background ratio
Multiplexing Capacity	Low to moderate (typically 2-4 targets)	Moderate (up to 4 targets)	Very high (hundreds to thousands of targets)	High (hundreds to thousands of targets)	Moderate (several targets)
Key Advantage	Simplicity, quantitative	High sensitivity and specificity	Massive multiplexing, spatial genomics	Cost-effective, high-throughput	High signal-to-background, SNV discrimination
Primary Application	Absolute RNA quantification in single cells	Detection of low-abundance RNA, clinical pathology	Spatially resolved transcriptomics	High-throughput screening	Detection of low-abundance RNA, allele-

specific
expression

Experimental Protocols

Standard smFISH Protocol (Adherent Cells)

This protocol is a general guideline for performing smFISH on adherent cells using commercially available probe sets like Stellaris®.

Materials:

- Coverslips with cultured adherent cells
- Phosphate-Buffered Saline (PBS)
- 4% Formaldehyde in PBS
- 70% Ethanol
- Wash Buffer A (e.g., 10% Formamide in 2x SSC)
- Hybridization Buffer (e.g., 10% Formamide, 10% Dextran Sulfate in 2x SSC)
- smFISH Probes
- DAPI solution
- Antifade Mounting Medium

Procedure:

- Fixation: Wash cells with PBS, then fix with 4% formaldehyde for 10 minutes at room temperature.
- Permeabilization: Wash cells with PBS, then permeabilize with 70% ethanol for at least 1 hour at 4°C.
- Hybridization:

- Wash cells with Wash Buffer A for 5 minutes.
- Incubate cells with Hybridization Buffer containing the smFISH probes (typically 125 nM) in a humidified chamber at 37°C for 4-16 hours.
- Washing:
 - Wash cells with Wash Buffer A for 30 minutes at 37°C.
 - Briefly wash with Wash Buffer B (e.g., 0.1% Tween-20 in 2x SSC).
- Staining and Mounting:
 - Stain nuclei with DAPI solution for 5 minutes.
 - Mount the coverslip on a microscope slide using an antifade mounting medium.
- Imaging: Image the sample on a fluorescence microscope equipped with appropriate filters.

RNAscope® Protocol (Fresh-Frozen Tissue)

This is a condensed workflow for the RNAscope® Fluorescent Multiplex Assay on fresh-frozen tissue sections.

Materials:

- Fresh-frozen tissue sections on slides
- 10% Neutral Buffered Formalin (NBF)
- Ethanol series (50%, 70%, 100%)
- RNAscope® Hydrogen Peroxide
- RNAscope® Target Retrieval Reagent
- RNAscope® Protease IV
- RNAscope® Probes

- RNAscope® Amplification Reagents (Amp 1-4)
- RNAscope® HRP-C1, C2, C3
- RNAscope® Multiplex TSA Buffers and Fluorophores
- DAPI
- Prolong Gold Antifade Mountant

Procedure:

- Fixation: Fix slides in 10% NBF for 15 minutes at 4°C.
- Dehydration: Dehydrate slides through an ethanol series (50%, 70%, 100% for 5 minutes each).
- Pretreatment:
 - Treat with Hydrogen Peroxide for 10 minutes at room temperature.
 - Perform target retrieval by boiling slides in Target Retrieval Reagent for 5 minutes.
 - Digest with Protease IV for 30 minutes at 40°C.
- Probe Hybridization: Hybridize with target probes for 2 hours at 40°C.
- Signal Amplification:
 - Perform sequential hybridization with Amp 1, 2, and 3 for 30, 15, and 30 minutes respectively at 40°C.
 - Develop HRP signal for each channel sequentially using HRP-C1, C2, C3 and corresponding TSA fluorophores.
- Counterstain and Mount: Stain with DAPI and mount with ProLong Gold Antifade Mountant.
- Imaging: Image on a fluorescence microscope.

MERFISH Protocol (General Workflow)

This protocol outlines the major steps in a MERFISH experiment.

Materials:

- Fixed and permeabilized cells on a coverslip
- Encoding Probes
- Readout Probes
- Hybridization Buffers
- Imaging Buffer
- Bleaching Buffer
- Automated fluidics system and fluorescence microscope

Procedure:

- Encoding Probe Hybridization: Hybridize the sample with a library of encoding probes that target the RNAs of interest. Each encoding probe contains a target-binding sequence and multiple readout sequences that form a unique barcode.
- Sequential Imaging:
 - Flow in the first set of fluorescently labeled readout probes that bind to a specific set of readout sequences on the encoding probes.
 - Image all fields of view.
 - Photobleach the fluorophores.
 - Repeat this process for all subsequent sets of readout probes until all bits of the barcodes have been imaged.
- Data Analysis:

- Decode the binary barcodes for each RNA molecule to identify the transcript.
- Map the spatial distribution of all identified RNAs within the cells.

Visualizations

Experimental Workflow for Standard smFISH

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